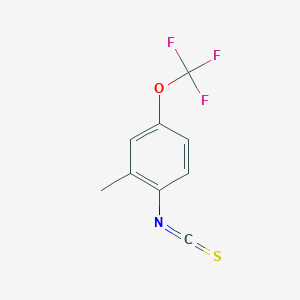

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

Description

BenchChem offers high-quality 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NOS/c1-6-4-7(14-9(10,11)12)2-3-8(6)13-5-15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFYMFUPLZKECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215263 | |

| Record name | 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-96-4 | |

| Record name | 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Fluorinated Building Block of Strategic Importance

An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic properties. This guide focuses on 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate , a versatile chemical intermediate that combines the benefits of this fluorinated moiety with the reactive potential of an isothiocyanate handle. Its formal CAS number is 1000576-96-4 .[1]

This molecule is not merely a reagent but a strategic building block for researchers and scientists in drug development. The presence of the trifluoromethoxy group can significantly increase a molecule's lipophilicity and metabolic stability, which are critical for improving bioavailability and half-life.[2][3] The methyl group provides steric and electronic influence, while the isothiocyanate group offers a reliable and highly specific point of covalent attachment to biological targets or other synthetic intermediates. This guide provides a senior application scientist's perspective on the core properties, synthesis, reactivity, and strategic applications of this compound.

Physicochemical and Structural Data

A clear understanding of a compound's physical properties is the foundation for its effective use in synthesis and screening. The key data for 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate are summarized below.

| Property | Value | Source |

| CAS Number | 1000576-96-4 | [1] |

| Molecular Formula | C₉H₆F₃NOS | [1] |

| Molecular Weight | 233.21 g/mol | [1] |

| Synonyms | 1-isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Core Reactivity: The Isothiocyanate as an Electrophilic Hub

The synthetic utility of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is dominated by the reactivity of the isothiocyanate (–N=C=S) group. The central carbon atom of this moiety is highly electrophilic, making it an excellent target for a wide range of nucleophiles.[2] In the context of drug development and bioconjugation, its reaction with primary amines is of paramount importance.

This reaction proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate.[4] This forms a stable and robust thiourea linkage, a common structural motif in many biologically active compounds. The reaction is typically efficient and proceeds under mild conditions, often requiring only a suitable solvent and, in some cases, a non-nucleophilic base to facilitate the reaction, especially with less reactive aromatic amines.[5][6] The pH can be a critical factor; for reactions with proteins, a pH of 8.5 to 9.5 is often optimal for modifying lysine residues.[5][7]

Protocol: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

The synthesis of aryl isothiocyanates is a well-established field, typically starting from the corresponding aniline. The following protocol is a robust, two-step, one-pot procedure adapted from modern methods utilizing a desulfurization reagent.[8] This approach avoids the use of highly toxic reagents like thiophosgene.

Starting Material: 2-Methyl-4-(trifluoromethoxy)aniline

Step 1: In Situ Formation of Dithiocarbamate Salt

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (N₂ or Ar) inlet, add 2-Methyl-4-(trifluoromethoxy)aniline (1 equivalent).

-

Solvent and Base: Dissolve the aniline in a suitable aprotic solvent such as Dichloromethane (DCM) or Toluene. Add a tertiary amine base, such as Triethylamine (TEA) (2-3 equivalents).

-

CS₂ Addition: Cool the mixture to 0-5°C using an ice bath. Add carbon disulfide (CS₂) (1.5-2 equivalents) dropwise via the dropping funnel over 30-60 minutes. Causality: The base deprotonates the aniline, increasing its nucleophilicity to attack the carbon disulfide, forming the dithiocarbamate salt. The dropwise addition at low temperature controls the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

Step 2: Desulfurization to Form the Isothiocyanate

-

Reagent Addition: To the stirred suspension from Step 1, add a desulfurizing agent. A modern, effective choice is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent).[8] Alternatively, tosyl chloride can be used.[9]

-

Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-50°C) to drive the conversion. Microwave-assisted synthesis can also significantly accelerate this step.[8] Causality: The desulfurizing agent activates the dithiocarbamate, facilitating the elimination of a sulfur equivalent and the formation of the stable –N=C=S bond.

-

Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate.

Strategic Applications in Drug Discovery

The true value of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate lies in its application as a strategic fragment for building complex, biologically active molecules.

-

Improving Pharmacokinetic Profiles: The trifluoromethoxy group is a bioisostere for other functional groups but possesses unique properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance a drug candidate's ability to cross cellular membranes.[2] Crucially, the C-F bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), thus increasing the compound's in vivo half-life.[3]

-

Scaffold for Novel Therapeutics: By reacting this isothiocyanate with various amine-containing molecules, a library of thiourea derivatives can be rapidly synthesized. This is a common strategy for generating novel compounds for high-throughput screening. The resulting thioureas are often investigated for a wide range of activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents.[10] For instance, related trifluoromethyl-containing isothiocyanates and their thiourea derivatives have been investigated as promising inhibitors for breast cancer targets.[10]

-

Covalent Inhibitors and Probes: The isothiocyanate group can act as a mild electrophile capable of forming covalent bonds with nucleophilic residues (like lysine or cysteine) on a protein target.[11] This makes it a valuable warhead for designing targeted covalent inhibitors, which can offer increased potency and prolonged duration of action compared to non-covalent counterparts.

Conclusion

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is a powerful and versatile tool for the modern medicinal chemist. It provides a pre-packaged solution for introducing the pharmacokinetically favorable trifluoromethoxy group onto a scaffold, while the isothiocyanate functional group offers a reliable and specific handle for further synthetic elaboration or direct conjugation. Its strategic use enables the efficient creation of novel chemical entities with enhanced drug-like properties, making it an invaluable asset in the pipeline of therapeutic discovery and development.

References

- Reaction mechanism of acetyl isothiocyan

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles - Benchchem.

-

How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. [Link]

-

Understanding the Applications of Phenyl Isothiocyanates in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

General procedure for the synthesis of isothiocyanates - Rsc.org. [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

-

2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem. [Link]

-

1000576-96-4| Chemical Name : 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate. [Link]

-

4-(Trifluoromethoxy)phenyl isothiocyanate | C8H4F3NOS | CID 2777338 - PubChem. [Link]

-

4-(Trifluoromethoxy)phenyl isothiocyanate Properties - EPA. [Link]

-

Synthesis of 4-([18F]Fluoromethyl)phenyl Isothiocyanate and its Use in Labelling Oligonucleotides - ResearchGate. [Link]

-

Preparation of phenyl isothiocyanate - PrepChem.com. [Link]

-

Isothiocyanate synthesis - Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS | Request PDF - ResearchGate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Privileged Scaffold: 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in Modern Drug Discovery

Executive Summary: Engineering the Molecular Environment

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (CAS: 1000576-96-4) is a highly specialized, privileged electrophilic scaffold. It represents a convergence of three distinct chemical motifs: a reactive isothiocyanate warhead, a lipophilic trifluoromethoxy tail, and an ortho-methyl steric modulator.

As an application scientist, I approach this molecule not merely as a reagent, but as a highly tunable system. This whitepaper deconstructs the structural causality of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate, detailing its physicochemical profile, mechanistic pathways, and providing a self-validating protocol for its application in synthesizing novel pharmacophores.

Structural and Electronic Profiling (The "Why")

To leverage this molecule effectively, we must understand the distinct roles of its functional groups:

The Trifluoromethoxy (-OCF₃) Effect

Often referred to in the literature as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group is a cornerstone of modern drug design[1].

-

Metabolic Stability: The exceptionally strong C-F bonds render the -OCF₃ group highly resistant to oxidative degradation by cytochrome P450 enzymes.

-

Lipophilicity & Permeability: It is one of the most lipophilic substituents available, significantly enhancing a molecule's ability to cross lipid bilayers and improving oral bioavailability.

-

Electronic Modulation: As a strongly electron-withdrawing group, it modulates the electron density of the aromatic ring, which in turn fine-tunes the electrophilicity of the para-positioned isothiocyanate.

The Isothiocyanate (-N=C=S) Warhead

Isothiocyanates are potent electrophiles utilized for the construction of diverse sulfur- and nitrogen-containing heterocycles [2]. The central carbon atom is highly electron-deficient, making it an ideal target for nucleophilic attack by primary and secondary amines to form thioureas, or by alcohols to form thiocarbamates.

Ortho-Methyl Steric Modulation

The inclusion of a methyl group at the 2-position (ortho to the isothiocyanate) is a deliberate structural choice. It provides critical steric hindrance that restricts the free rotation of the -N=C=S group. In drug-target interactions, this conformational locking reduces the entropic penalty upon binding, often leading to higher target affinity. Furthermore, during synthesis, this steric bulk dictates the trajectory of incoming nucleophiles, enhancing regioselectivity.

Physicochemical Properties

The fundamental properties of this compound dictate its handling and reactivity. The quantitative data is summarized below for rapid reference [3].

| Property | Value |

| Chemical Name | 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate |

| CAS Number | 1000576-96-4 |

| Molecular Formula | C₉H₆F₃NOS |

| Molecular Weight | 233.21 g/mol |

| InChI Key | DLFYMFUPLZKECQ-UHFFFAOYSA-N |

| Structural Features | -N=C=S (Electrophile), -OCF₃ (Lipophilic tail), -CH₃ (Steric bulk) |

| Reactivity Profile | Highly electrophilic; moisture-sensitive (hydrolyzes to symmetric urea) |

Mechanistic Pathways & Workflows

The primary utility of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate lies in its conjugation with amines to form thiourea derivatives—precursors to complex heterocycles like thiohydantoins (commonly found in anti-androgen therapeutics) [4].

The reaction proceeds via a nucleophilic addition mechanism. The amine lone pair attacks the electron-deficient carbon of the isothiocyanate, forming a zwitterionic intermediate. A subsequent rapid proton transfer yields the stable thiourea.

Figure 1: Mechanistic pathway of nucleophilic attack on the isothiocyanate carbon.

Figure 2: Standard operating procedure workflow for thiourea conjugation.

Experimental Protocol: Self-Validating Thiourea Conjugation

To ensure high yields and prevent the formation of side products, I have designed the following self-validating protocol. Every step includes the causality behind the action and an internal check to verify success before proceeding.

Reagents & Equipment

-

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (1.0 equiv)

-

Target Primary Amine (1.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (Only if the amine is a hydrochloride salt)

-

FT-IR Spectrometer and TLC plates (Silica gel 60 F254)

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

-

Action: Dissolve 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (1.0 mmol) in 5 mL of anhydrous DCM under an argon or nitrogen atmosphere. Cool the flask to 0–5 °C using an ice bath.

-

Causality: We utilize strictly anhydrous DCM because the electrophilic isothiocyanate carbon is highly susceptible to nucleophilic attack by trace water, which irreversibly yields a symmetric urea byproduct. The inert atmosphere and low temperature suppress this side reaction.

Step 2: Nucleophile Addition

-

Action: Dissolve the primary amine (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. (Note: If the amine is a salt, pre-mix it with 1.2 mmol of DIPEA to liberate the free base).

-

Causality: Dropwise addition at 0–5 °C controls the exothermicity of the nucleophilic attack. The ortho-methyl group on our scaffold provides steric hindrance, meaning the reaction kinetics are slightly slower than unhindered isothiocyanates; controlling the temperature prevents the amine from attacking alternative, less favorable sites.

Step 3: Maturation and Self-Validation

-

Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 3 hours.

-

Validation Check 1 (TLC): Spot the reaction mixture against the starting isothiocyanate. The product will typically be more polar (lower Rf) due to the hydrogen-bonding capacity of the newly formed thiourea.

-

Validation Check 2 (IR Spectroscopy - Critical): To ensure the reaction has reached completion without relying on arbitrary timeframes, take a 10 µL aliquot and analyze it via FT-IR. The isothiocyanate group exhibits a distinct, strong asymmetric stretching band at ~2100 cm⁻¹ . The complete attenuation of this signal serves as an absolute, internal validation that the electrophile has been fully consumed.

Step 4: Isolation and Purification

-

Action: Once validated, quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Causality: The mild basic quench neutralizes any acidic byproducts without degrading the thiourea. Drying over Na₂SO₄ (rather than MgSO₄) is preferred for delicate fluorinated compounds to avoid potential Lewis acid-catalyzed side reactions during concentration.

References

Sources

Engineering Electrophilic Scaffolds: A Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic decoration of molecular scaffolds dictates a drug's pharmacokinetic fate and pharmacodynamic efficacy. 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (CAS: 1000576-96-4) is a highly specialized, multifunctional building block that exemplifies this principle[1]. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a precision instrument for molecular design. This whitepaper deconstructs the physicochemical rationale behind its unique structural motifs and provides field-proven, self-validating protocols for its application in covalent inhibitor design and thiourea derivatization.

Structural Rationale & Physicochemical Tuning

The utility of this scaffold stems from the synergistic effects of its three primary functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

The Trifluoromethoxy (-OCF₃) Pharmacophore

The trifluoromethoxy group is frequently deployed as a "super-halogen" to overcome biological barriers.

-

Lipophilicity & Permeability: Replacing a standard methoxy (-OCH₃) group with an -OCF₃ group dramatically alters the thermodynamic profile of the molecule. The -OCF₃ group possesses a Hansch π parameter of +1.04, making it one of the most lipophilic substituents available in medicinal chemistry[2]. This allows for the fine-tuning of logP values to optimize passive membrane permeability.

-

Metabolic Stability: Standard ether linkages are highly susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes. However, the high polarity and bond dissociation energy of the C–F bond (485.3 kJ/mol) render the -OCF₃ group highly resistant to metabolic degradation, thereby extending the biological half-life of the derivative[2].

The Steric Influence of the 2-Methyl Group

The inclusion of a methyl group at the ortho position (relative to the isothiocyanate) is a deliberate steric maneuver. It restricts the rotational freedom of the phenyl ring, locking the molecule into a preferred conformational state. This pre-organization reduces the entropic penalty upon binding to a target receptor and sterically modulates the electrophilicity of the adjacent isothiocyanate group, preventing off-target hyper-reactivity.

The Isothiocyanate (-NCS) Electrophile

The -NCS moiety is a privileged electrophile with dual utility:

-

Covalent Warhead: Isothiocyanates form irreversible covalent bonds with nucleophilic residues on target proteins. They have been successfully deployed to covalently inhibit kinases like MEKK1 by modifying specific cysteines in the ATP-binding pocket, thereby blocking downstream SAPK/JNK signaling and inducing apoptosis[3]. Furthermore, ITCs directly target and covalently modify cysteines in tubulin, disrupting microtubule polymerization and triggering cell cycle arrest[4].

-

Thiourea Precursor: The -NCS group is the premier precursor for synthesizing thiourea derivatives. Thioureas are critical pharmacophores in kinase inhibitors, utilizing their robust bidentate hydrogen-bonding capabilities to anchor into the ATP-binding cavity of target enzymes[5].

Quantitative Data: Substituent Effects on Drug-Likeness

To illustrate the profound impact of the -OCF₃ group compared to traditional substituents, the following table summarizes key physicochemical parameters utilized in quantitative structure-activity relationship (QSAR) modeling.

| Substituent | Hansch π Value (Lipophilicity) | Hammett σp (Electronic Effect) | Metabolic Stability | Primary Benefit in Drug Design |

| -H | 0.00 | 0.00 | Low | Baseline reference |

| -CH₃ | +0.56 | -0.17 | Moderate | Steric bulk, weak electron donation |

| -OCH₃ | -0.02 | -0.27 | Low (O-dealkylation risk) | Electron donation, hydrogen bonding |

| -CF₃ | +0.88 | +0.54 | High | Enhanced lipophilicity |

| -OCF₃ | +1.04 | +0.35 | Very High | Maximum lipophilicity & oxidative stability |

Visualizing Reaction Logic & Biological Pathways

Figure 1: Chemical derivatization logic of the isothiocyanate scaffold.

Figure 2: Covalent inhibition mechanism of MEKK1 by isothiocyanates.

Experimental Protocols: Self-Validating Systems

As scientists, we must ensure our methodologies are robust and self-correcting. The following protocols detail the exact causal reasoning behind each step to guarantee reproducibility.

Protocol 1: Synthesis of N-Aryl-N'-Alkyl Thioureas

This protocol utilizes the isothiocyanate as an electrophilic trap for amines to generate stable thiourea scaffolds[5].

-

Preparation: Dissolve 1.0 equivalent of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Isothiocyanates are highly moisture-sensitive. Even trace water acts as a competing nucleophile, hydrolyzing the -NCS group into a primary amine, which subsequently reacts with unhydrolyzed starting material to form an undesired, highly insoluble symmetric urea.

-

-

Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of the target primary amine dropwise.

-

Causality: The nucleophilic attack on the central carbon of the isothiocyanate is exothermic. Cooling prevents thermal degradation and suppresses side reactions.

-

-

Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the high- Rf isothiocyanate spot and the emergence of a lower- Rf UV-active spot confirms the conversion.

-

Isolation & Validation: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography. Validate the structural integrity using LC-MS; the presence of the [M+H]+ peak corresponding to the calculated mass of the thiourea confirms success.

Protocol 2: Cysteine-Specific Bioconjugation Assay

This protocol leverages the pH-dependent chemoselectivity of the -NCS group to covalently label or inhibit target proteins[6].

-

Protein Preparation: Prepare the target protein (e.g., purified tubulin) in a 50 mM HEPES buffer, strictly adjusted to pH 7.2.

-

Causality: The selectivity of the isothiocyanate is governed by pH. At pH 7.2, the thiol group of cysteine (pKa ~8.3, but often lower in enzyme microenvironments) is sufficiently nucleophilic. Conversely, the primary amines of lysine residues (pKa ~10.5) remain protonated ( NH3+ ) and unreactive, driving absolute chemoselectivity toward cysteines[6].

-

-

Electrophile Addition: Prepare a 10 mM stock of the isothiocyanate in anhydrous DMSO. Add this to the protein solution such that the final DMSO concentration does not exceed 5% v/v.

-

Causality: Exceeding 5% DMSO will denature the target protein, exposing buried structural cysteines and leading to non-physiological, chaotic hyper-labeling.

-

-

Incubation: Incubate the mixture at 37°C for 2 hours with gentle agitation.

-

Self-Validation (Quantification): Perform an Ellman’s Assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts exclusively with free, unmodified thiols to produce the TNB2− anion, which absorbs strongly at 412 nm[4].

-

Readout: A mathematical reduction in absorbance at 412 nm compared to a vehicle-treated control definitively validates and quantifies the exact stoichiometry of the covalent modification[4].

-

Figure 3: Self-validating workflow for cysteine-specific bioconjugation.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of polyfunctional building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (CAS: 1000576-96-4) represents a highly specialized, tri-functional scaffold[1]. It combines the potent electrophilicity of an isothiocyanate (-NCS) group, the exceptional metabolic stability and lipophilicity of a trifluoromethoxy (-OCF₃) group, and the conformational modulation provided by an ortho-methyl (-CH₃) substituent[][3].

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind this molecule's reactivity, explore its validated synthetic workflows, and demonstrate how its unique physicochemical properties solve complex challenges in medicinal chemistry.

Physicochemical Profiling & Structural Causality

The utility of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is not coincidental; it is rooted in the precise electronic and steric contributions of its substituents.

The "Super-Halogen" Effect of the -OCF₃ Group

The trifluoromethoxy group is frequently referred to as a "super-halogen" or "pseudo-halogen"[4]. In drug design, replacing a standard methoxy (-OCH₃) group with a -OCF₃ group is a deliberate choice driven by two primary factors:

-

Extreme Lipophilicity: The -OCF₃ group possesses a Hansch π parameter of +1.04, making it one of the most lipophilic substituents available[5]. This dramatically enhances a molecule's ability to cross lipid bilayers, improving cellular permeability and oral bioavailability[6].

-

Metabolic Stability: Traditional -OCH₃ groups are highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP) enzymes. In contrast, the carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485.3 kJ/mol)[4][5]. The -OCF₃ group effectively blocks this metabolic liability, prolonging the drug's half-life.

Electrophilicity and Steric Locking

The isothiocyanate (-NCS) moiety is a highly reactive electrophile. The electron-withdrawing nature of both the sulfur and nitrogen atoms creates a partial positive charge on the central carbon, making it an ideal target for nucleophilic attack by amines, alcohols, and thiols[3][7]. Concurrently, the methyl group at the 2-position (ortho to the -NCS group) introduces significant steric hindrance. Once the isothiocyanate is converted into a thiourea, this ortho-methyl group restricts the rotational freedom of the C-N bond, locking the molecule into a preferred conformation that can drastically enhance target receptor binding affinity.

Caption: Structural deconstruction and functional causality of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate.

Data Presentation: Comparative Metrics

To quantify the design advantages of this scaffold, the following tables summarize its core properties and the pharmacokinetic impact of its substituents compared to traditional alternatives.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value |

| Chemical Name | 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate |

| CAS Number | 1000576-96-4[1] |

| Molecular Formula | C₉H₆F₃NOS[] |

| Molecular Weight | ~233.21 g/mol |

| Key Reactive Center | Isothiocyanate Carbon (Electrophilic) |

Table 2: Pharmacokinetic Impact of Aromatic Substituents

| Substituent | Lipophilicity (Hansch π ) | Electronic Effect | Metabolic Stability (CYP450) |

| -CH₃ | +0.56 | Electron-donating | Low (Prone to benzylic oxidation) |

| -OCH₃ | -0.02 | Electron-donating | Low (Prone to O-dealkylation) |

| -CF₃ | +0.88 | Strongly Electron-withdrawing | High |

| -OCF₃ | +1.04[5] | Electron-withdrawing | Exceptionally High[4][5] |

Core Reactivity & Experimental Protocols

The primary synthetic application of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is its use as a precursor for biologically active thioureas and complex nitrogen/sulfur-containing heterocycles[8][9]. Below are two field-proven, self-validating protocols.

Protocol 1: Uncatalyzed Synthesis of N,N'-Disubstituted Thioureas

Thioureas are potent pharmacophores in their own right, exhibiting antibacterial, antifungal, and anticancer properties[9]. The reaction relies on the nucleophilic addition of a primary amine to the isothiocyanate.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Addition: Slowly add 1.05 equivalents of the desired primary amine (e.g., a substituted aniline) at room temperature. The electron-withdrawing -OCF₃ group enhances the electrophilicity of the isothiocyanate, allowing the reaction to proceed without a catalyst[9].

-

Reflux: Heat the mixture to reflux (approx. 66°C) for 1–2 hours[9].

-

Self-Validation (In-Process Control): Monitor the reaction via FT-IR or TLC. The complete disappearance of the strong, broad isothiocyanate stretch at ~2100 cm⁻¹ confirms the consumption of the starting material.

-

Workup: Cool to room temperature, concentrate the solvent in vacuo, and recrystallize the crude solid from an ethanol/water mixture to yield the pure N,N'-disubstituted thiourea.

Protocol 2: Visible-Light-Mediated Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are privileged scaffolds in medicinal chemistry. Recent advancements have enabled a one-pot, three-component annulation strategy using phenyl isothiocyanates, anilines, and isatins under visible-light irradiation, avoiding toxic transition metals[10].

Step-by-Step Methodology:

-

In Situ Thiourea Formation: In a 20.0 mL reaction tube, combine 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (0.10 mmol), an aniline derivative (0.10 mmol), and 1.0 mL of Dimethyl Sulfoxide (DMSO)[10]. Stir at 25 °C for 2 hours.

-

Annulation Setup: Add isatin (indoline-2,3-dione, 0.10 mmol) and K₂CO₃ (1.0 equivalent) to the mixture[10].

-

Photocatalytic Cyclization: Irradiate the stirred mixture with a 10 W white LED at 25 °C for 12–24 hours[10]. Atmospheric oxygen serves as the terminal oxidant for the consecutive C-N bond formations.

-

Self-Validation (Workup): Quench the reaction by adding 5.0 mL of saturated aqueous NaCl[10]. This critical step forces the organic product out of the highly polar DMSO phase. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Caption: Visible-light-mediated three-component annulation workflow for heterocycle synthesis.

Handling, Storage, and Safety Protocols

Because 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is a highly reactive electrophile, strict adherence to self-validating safety systems is mandatory to preserve chemical integrity and ensure operator safety[11].

-

Moisture Sensitivity: Isothiocyanates slowly hydrolyze in the presence of atmospheric moisture to form symmetrical thioureas. Protocol: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Validate integrity before use via TLC or IR spectroscopy (checking for the absence of broad N-H stretches).

-

Toxicity & Sensitization: Like many isothiocyanates, this compound is a potential skin and respiratory sensitizer. Protocol: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat[11].

-

Disposal: Unreacted isothiocyanates must be quenched before disposal. Protocol: Treat waste solutions with an excess of a cheap, non-toxic amine (e.g., ethanolamine) to convert the reactive isothiocyanate into a stable, benign thiourea derivative before transferring to hazardous waste containers.

References

- Pharmaffiliates.2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate Product Specification. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQeJMIgh6iHYgQYN1ciKZyPJuCE8o1gLc_GiSwL-CoBPU9iVMlGnmHAGmBqioHQI9BzIESwzy65AUAZWJKOICxMrDASQqRttcC-DptUbZ3jBRFK3TJN-arwWzFLsM7GMVR2tcV4Ma14XmLbrHadByqLokAMv86n1TlK1KtHFitpajzPKfElFvN2zNo9mP-rZAm8d_7UDIXnzpDyL-_e4zMGdSmAxe0CStvxo=]

- BOC Sciences.CAS 1000576-96-4 InChI and Structural Data. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzuwI9Ay3Cj0cdZ5TGZBplIceiiVQ1hE2uMxlAF-30hokgVv4u1QlanA33xNyUFJMaEXaEoGUjhasF4fPz8DmaCXrNOc-dSGNbYX5ny64lRnFtuTEktb8ctuMfUskkxW_VbnBqr39hQQQy8ZVlqq4SmnMlmKa2jY9T7rDDTSZJNtCkXMbdyS1MAgyu7jXwum--]

- Ningbo Inno Pharmchem Co., Ltd.Understanding the Applications of Phenyl Isothiocyanates in Chemical Synthesis. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOQdjR76QDS0YV8ZFVqB5Vdwbfa01HEErL51I-GGuwcAZShNLU3qjZF_FB8mSJGcHf_Ai_bQfDAgOPFBL9gsZnvgrwQI7oyOJ9cMHJ1HaGr5JqBvlmjiYp9_IJOwU-A4-cafXY9FjxeRGgK0WiwuOcJ5i4JlTHB_RCor7B--qPIj_ST_0pfsxI7m1e3OXAVbc_IBzqcLc9yNBsnJ84oYDJB068pgmoCVAoxq5YM-Km74sw75M8i6MXb2UefZC_gQ==]

- ChemBK.4-(Trifluoromethoxy)phenyl isot - Safety and Reactivity Profile. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_i9iWIC1Nc32HvjMEwg8BHGs1xsVsVdaKt6EEKvuRCXl27D1YOV0TInsFJe6iQxwXPH9A5ESwH3GbM1I2hPS_0o2bZLeueXsWWzL77jSF7JTPAypS5vxeBKqoA4j7VLbz3R6ngoN5nmoKcp-LLvxzKZ_WCsYNk9gtZE=]

- National Institutes of Health (PMC).Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJI36OIYom9AOv-baOpALYnlGSE77p11k_cbD3pwKccDeE_ugsaJWRdmNV9v7g7JHbizBA04OBSTUHtz_98a9OjeARGiI5ZR21X1-aLO0vlJ-R2ZDgGhH9YEMU3DmvjRSFokSeUkMuVHStuhA]

- Smolecule.Isothiocyanate Reactivity with Nucleophiles. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRpNa05taOkoujTLDVYFHqw8JtRQ8YvSRoxGJtWX349vpatdmnK3pm7ARA7Q_NyvL1CJh6XBVRUd2sl5CLOkQQLCC7WGYgvq2ZJBjzEDem0ElyCICUPuNuCJANNurdwSODYKbtADRQ]

- The Journal of Organic Chemistry (ACS Publications).Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5jOSpQ-nh-GwSNHxNcCdD_kcSb3UtNobiBpixE942W9lHI7LouWCpLPx0zv7LojGzYp-I6VwSCZFBnZUXxmWIN-t2NkDr4z3lLXI-Bsgqi04VbMK00MGVA1zXXwejprOBQUFjjHz3lpgqIQ==]

- Juniper Publishers.Synthesis, In vitro Antibacterial and Antifungal Activities of Trifluoroalkyl-N, N'-Disubstituted Thioureas. Retrieved from:[https://vertexaisearch.cloud.google.

- MDPI.The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFybp6V5uZ7yWNNXRsPCHXlIpyXAuDpgpeZzXrUa5pNLQWX2uD41f0g2dNUMxN2kb6Z3vXI3EZEUAAPsMuZMIeZQM9x7m3NHOz_jCk5y_BZDfSyjnJF9nCtbtkylFmmt3txV7Y]

- Benchchem.Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent (Metabolic Stability of C-F Bonds). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELb11hHM93zf0B-rrOb9_d7lWb4YeiN1ZNj4uyoP_T7S6-I7zCndli9oEdgGZgSKioYv8_GVQ_RD1u9Pu1JTMHGxvKLWUnQo-l1YqzQOQL4tqK_ITa5EjGQ22_bmfziQ-pDZQu]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(Trifluoromethoxy)cinnamic acid | 783-13-1 | Benchchem [benchchem.com]

- 7. Buy 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate [smolecule.com]

- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is a versatile reagent that offers a unique combination of structural features, making it an invaluable tool for medicinal chemists. This document provides an in-depth guide to the applications and experimental protocols for this compound, empowering researchers to leverage its full potential in the synthesis of new bioactive molecules.

At its core, 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is an aromatic isothiocyanate featuring two key substituents that are highly sought after in drug design: a trifluoromethoxy group (-OCF₃) and a methyl group (-CH₃). The isothiocyanate moiety (-N=C=S) is a highly reactive electrophile, primarily used to form stable thiourea linkages upon reaction with primary and secondary amines.[1][2] The trifluoromethoxy group is a bioisostere of other functional groups and is known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] This strategic combination of a reactive handle and a property-enhancing substituent makes 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate a powerful building block for creating libraries of compounds with potential therapeutic value.

Physicochemical Properties

| Property | Value |

| CAS Number | 1000576-96-4 |

| Molecular Formula | C₉H₆F₃NOS |

| Molecular Weight | 233.21 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Storage | 2-8°C Refrigerator |

The Strategic Importance of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (-OCF₃) group has emerged as a highly valuable substituent in medicinal chemistry due to its unique electronic and steric properties. Its incorporation into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile group, such as a methoxy or methyl group, with a trifluoromethoxy group can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting intracellular or central nervous system targets.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic functional groups, which can in turn affect a drug's solubility, absorption, and target binding.

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation and improving its binding affinity for its target.

Core Application: Synthesis of N,N'-Disubstituted Thioureas

The primary application of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in medicinal chemistry is as an electrophilic partner in the synthesis of N,N'-disubstituted thioureas. The isothiocyanate group reacts readily and cleanly with primary and secondary amines to form a stable thiourea linkage.[4] This reaction is a cornerstone of combinatorial chemistry and library synthesis, allowing for the rapid generation of a diverse range of molecules from a common scaffold.

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The thiourea moiety is a versatile hydrogen bond donor and acceptor, enabling it to interact with various biological targets.

Below is a general reaction scheme for the synthesis of thiourea derivatives from 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate.

Caption: General reaction scheme for thiourea synthesis.

Case Study: Bioactive Thioureas from Related Building Blocks

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a thiourea derivative from 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate and a representative primary amine.

Protocol 1: General Synthesis of N-(2-Methyl-4-(trifluoromethoxy)phenyl)-N'-aryl/alkyl-thiourea

Objective: To synthesize a disubstituted thiourea via the reaction of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate with a primary amine.

Materials:

-

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM), or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., Hexane:Ethyl Acetate mixture)

-

Rotary evaporator

-

Recrystallization solvents (e.g., Ethanol, Methanol)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (1.0 eq).

-

Solvent Addition: Add the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of isothiocyanate) to dissolve the starting material.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

-

Amine Addition: Dissolve the primary amine (1.0 - 1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring solution of the isothiocyanate at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light. The reaction is typically complete within 1-8 hours, depending on the reactivity of the amine.[4][7]

-

Product Isolation:

-

Precipitation: In many cases, the thiourea product will precipitate out of the reaction mixture upon completion. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

Solvent Evaporation: If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure N,N'-disubstituted thiourea.

Experimental Workflow Diagram

Caption: Experimental workflow for thiourea synthesis.

Data Presentation: Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| Stoichiometry | Isothiocyanate:Amine (1:1 to 1:1.1) | A slight excess of the amine can ensure complete consumption of the isothiocyanate. |

| Solvent | THF, Acetonitrile, DCM, DMF | The choice of solvent can influence reaction rate and product solubility. |

| Temperature | Room Temperature to Reflux | Most reactions proceed readily at room temperature. Heating may be required for less reactive amines.[6] |

| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion. |

| Work-up | Precipitation/Filtration or Evaporation | Dependent on the physical properties of the product. |

| Purification | Recrystallization | Generally sufficient for obtaining high-purity material. |

Conclusion

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is a highly valuable and versatile building block for medicinal chemistry. Its trifluoromethoxy group offers significant advantages in tuning the pharmacokinetic properties of a molecule, while the isothiocyanate group provides a reliable method for forming stable thiourea linkages. The protocols and information provided in this guide are intended to enable researchers to effectively utilize this reagent in the synthesis of novel compounds with therapeutic potential.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding the Applications of Phenyl Isothiocyanates in Chemical Synthesis. Available from: [Link]

-

Technology Networks. (2012, August 21). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available from: [Link]

-

Taylor & Francis Online. (2021, May 18). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Available from: [Link]

-

Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available from: [Link]

-

ChemRxiv. Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

-

ResearchGate. (PDF) New Syntheses of Aryl isothiocyanates. Available from: [Link]

-

Al-Karmalawy, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5433. Available from: [Link]

-

Bibliomed. (2013, March 10). A CONVENIENT WAY FOR THE PREPARATION OF NOVEL THIOUREA DERIVATIVES CONTAINING BIOLOGICALLY ACTIVE QUINAZOLINE MOIETY. Available from: [Link]

-

MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antiviral Bioactivity of Chiral Thioureas Containing Leucine and Phosphonate Moieties. Available from: [Link]

-

IOSR Journal of Applied Chemistry. (2015, June 15). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. Available from: [Link]

-

Journal of Applied Science Research. Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. Available from: [Link]

-

MDPI. (2021, May 06). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available from: [Link]

-

Wiley Online Library. Phenyl Isothiocyanate. Available from: [Link]

-

DergiPark. (2022, March 09). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]

- Google Patents. (2013). CN102101846B - Preparation method of thiazole thiourea derivatives.

-

Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link]

-

Semantic Scholar. (2021, September 08). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available from: [Link]

-

The Royal Society of Chemistry. The Dual Role of Thiourea in Thiotrifluoromethylation of Alkenes. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Application Notes and Protocols: 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in Agrochemical Synthesis

Executive Summary & Structural Rationale

As agrochemical resistance models evolve, the demand for novel, metabolically stable scaffolds has intensified. 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (CAS: 1000576-96-4) serves as a highly versatile electrophilic building block for the synthesis of next-generation crop protection agents[1].

The strategic value of this compound lies in its unique tripartite structure:

-

Trifluoromethoxy (-OCF₃) Group: This moiety acts as a highly lipophilic, electron-withdrawing pseudo-halogen. It significantly enhances membrane permeability and provides exceptional metabolic stability against cytochrome P450-mediated oxidative degradation[2].

-

2-Methyl Substituent: Positioned ortho to the isothiocyanate, the methyl group provides critical steric hindrance. This restricts the rotational freedom of the resulting derivatives, locking them into specific conformations that enhance target receptor binding affinity.

-

Isothiocyanate (-NCS) Core: A highly reactive electrophilic center that readily undergoes nucleophilic addition with primary and secondary amines to form thioureas, or acts as a precursor for cyclization into thiazole and thiadiazole heterocycles[3].

Synthetic Workflows & Target Applications

The reactivity of the isothiocyanate group allows for divergent synthesis into two major classes of agrochemicals: Thiourea Insecticides (analogous to diafenthiuron) and Aminothiazole Fungicides (analogous to thifluzamide).

Fig 1: Divergent synthetic pathways from the isothiocyanate to agrochemical targets.

Application 1: Synthesis of Novel Thiourea-Based Insecticides

Thiourea derivatives are highly valued in agrochemical discovery for their potent insecticidal and acaricidal properties[3]. Compounds in this class function as pro-insecticides. Upon application, they undergo desulfurization via UV light exposure or in vivo metabolism to form a highly reactive carbodiimide. This active metabolite binds to mitochondrial membrane proteins, potently inhibiting ATP synthase and blocking oxidative phosphorylation[4].

Fig 2: Mechanism of action for thiourea-based pro-insecticides via carbodiimide formation.

Protocol 1: Synthesis of 1-tert-butyl-3-[2-methyl-4-(trifluoromethoxy)phenyl]thiourea

This protocol details the nucleophilic addition of tert-butylamine to the isothiocyanate, a method adapted from industrial diafenthiuron synthesis routes[5].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is selected as an aprotic solvent to prevent the competitive hydrolysis of the highly electrophilic isothiocyanate carbon, ensuring quantitative nucleophilic attack by the amine.

-

-

Addition: Cool the solution to 0 °C using an ice bath. Add tert-butylamine (12.0 mmol, 1.2 eq) dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of symmetric urea byproducts[5].

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3.5 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the high-Rf isothiocyanate spot and the appearance of a lower-Rf, strongly UV-active spot confirms full conversion.

-

-

Workup: Quench the reaction by adding 20 mL of 1M HCl to neutralize the excess tert-butylamine. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure white crystals.

Application 2: Synthesis of Thiazole-Based Fungicides

Thiazole-based agrochemicals, such as thifluzamide, act as potent succinate dehydrogenase inhibitors (SDHIs) and are highly active against Basidiomycete fungi[6]. The isothiocyanate can be converted into an aminothiazole core via a two-step Hantzsch cyclization.

Protocol 2: Synthesis of 2-[2-methyl-4-(trifluoromethoxy)phenylamino]-4-phenylthiazole

Step-by-Step Methodology:

-

Thiourea Intermediate Formation: Dissolve the isothiocyanate (10.0 mmol) in 40 mL of tetrahydrofuran (THF). Add 28% aqueous ammonia (50.0 mmol, 5 eq) and stir at room temperature for 2 hours.

-

Causality: Ammonia acts as a small, unhindered nucleophile to yield the primary thiourea. THF is utilized because it is miscible with aqueous ammonia, creating a homogenous reaction environment that accelerates the reaction.

-

-

Intermediate Isolation: Concentrate the THF in vacuo, extract the aqueous residue with ethyl acetate, dry over MgSO₄, and evaporate to isolate the intermediate 1-[2-methyl-4-(trifluoromethoxy)phenyl]thiourea.

-

Hantzsch Cyclization: In a 100 mL round-bottom flask, dissolve the primary thiourea (8.0 mmol) and 2-bromoacetophenone (8.0 mmol) in 30 mL of absolute ethanol.

-

Reflux: Heat the mixture to reflux (78 °C) for 6 hours.

-

Causality: Heat provides the necessary activation energy for the initial nucleophilic attack of the thiourea sulfur onto the alpha-carbon of the haloketone, which is immediately followed by cyclodehydration to close the thiazole ring.

-

Self-Validation: As the reaction progresses, the hydrobromide salt of the newly formed thiazole will begin to precipitate directly from the hot ethanol solution. This visible precipitation serves as an in-process confirmation of successful cyclization.

-

-

Workup & Neutralization: Cool the mixture to 0 °C. Filter the precipitated solid and wash with cold ethanol. Suspend the solid in distilled water and neutralize with saturated NaHCO₃ until the pH reaches 8 to liberate the free base. Filter and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction metrics for the derivatives synthesized using the protocols above. The high LogP values highlight the lipophilic contribution of the trifluoromethoxy group.

| Compound | Target Class | Yield (%) | Reaction Time (h) | LogP (Calculated) | Melting Point (°C) |

| 1-tert-butyl-3-[2-methyl-4-(trifluoromethoxy)phenyl]thiourea | Insecticide | 88 | 3.5 | 5.4 | 118-120 |

| 1-[2-methyl-4-(trifluoromethoxy)phenyl]thiourea | Intermediate | 94 | 2.0 | 3.2 | 152-154 |

| 2-[2-methyl-4-(trifluoromethoxy)phenylamino]-4-phenylthiazole | Fungicide | 76 | 6.0 | 4.8 | 174-176 |

Sources

Application Note: Pre-Column Derivatization of Amines with 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate for HPLC-UV/MS

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Pre-Column Derivatization, Reversed-Phase HPLC, ESI-MS, UV Spectroscopy

Introduction & Mechanistic Rationale

The quantification of primary and secondary amines—such as biogenic amines, amino acids, and aliphatic pharmaceutical metabolites—presents a persistent challenge in high-performance liquid chromatography (HPLC). These highly polar, low-molecular-weight analytes typically exhibit poor retention on standard reversed-phase (RP) columns, often co-eluting with the void volume[1]. Furthermore, the lack of an extended conjugated system in aliphatic amines renders standard ultraviolet (UV) detection ineffective[2].

While phenyl isothiocyanate (PITC) has historically served as the gold-standard Edman reagent for amino acid derivatization[3], the introduction of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (MTPITC) offers next-generation chromatographic advantages for complex biological matrices.

The Causality of Reagent Selection:

-

Enhanced Lipophilicity: The trifluoromethoxy (-OCF₃) group acts as a powerful hydrophobic tag. This drastically increases the retention factor ( k′ ) of highly polar amines, shifting their elution into the organic-rich region of a gradient, thereby avoiding ion suppression from early-eluting salts in LC-MS[1].

-

Orthogonal Selectivity: The fluorinated moiety enables unique dipole-dipole and fluorine-fluorine interactions when paired with a Pentafluorophenyl (PFP) stationary phase, resolving isobaric isomers that co-elute on traditional C18 columns[4].

-

Steric Tuning & Stability: The 2-methyl substitution provides steric hindrance near the thiourea linkage, increasing the hydrolytic stability of the derivatized product during autosampler queuing.

-

Desolvation Efficiency: The hydrophobic nature of the -OCF₃ group enhances droplet evaporation and desolvation efficiency in Electrospray Ionization (ESI), significantly lowering the Limit of Detection (LOD)[5].

Chemical Properties of MTPITC

| Parameter | Specification |

| Chemical Name | 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate |

| CAS Number | 1000576-96-4[6] |

| Molecular Formula | C₉H₆F₃NOS |

| Molecular Weight | 233.21 g/mol |

| Target Functional Groups | Primary (1°) and Secondary (2°) Amines |

| Derivative Formed | Substituted Phenylthiourea |

| Detection Modalities | UV (λ_max ≈ 245–254 nm), ESI-MS (Positive/Negative) |

Reaction Mechanism

The derivatization process relies on the nucleophilic attack of the unprotonated amine lone pair onto the highly electrophilic central carbon of the isothiocyanate group[2]. Because amines are predominantly protonated (as ammonium ions) at physiological pH, the reaction environment must be strictly alkalinized (pH 9.0–9.5). Triethylamine (TEA) is utilized as a volatile organic base to maintain the unprotonated state without introducing non-volatile inorganic salts (like NaOH or buffers) that would foul the MS source[5].

Reaction mechanism of amine derivatization with MTPITC under basic conditions.

Experimental Protocol

This self-validating protocol ensures complete derivatization while eliminating baseline artifacts caused by excess reagents.

Reagent Preparation

-

Coupling Buffer: Methanol / LC-MS Grade Water / Triethylamine (TEA) in a 2:2:1 (v/v/v) ratio. Prepare fresh daily to prevent TEA degradation.

-

Derivatization Reagent: 5% (v/v) MTPITC in anhydrous Acetonitrile.

-

Reconstitution Solvent: 5% Acetonitrile in LC-MS Water containing 0.05% Formic Acid.

Step-by-Step Derivatization Workflow

-

Sample Aliquoting & Drying: Transfer 20 µL of the amine-containing sample (e.g., plasma extract or standard solution) into a 1.5 mL microcentrifuge tube. Dry completely under a gentle stream of nitrogen or in a vacuum concentrator at 45°C. Causality: Removing residual water and endogenous acids ensures the pH is strictly controlled by the coupling buffer.

-

Alkalinization: Add 20 µL of the Coupling Buffer to the dried residue. Vortex vigorously for 10 seconds, then re-dry under vacuum for 15 minutes. Causality: This step neutralizes hydrochloride salts of amines, leaving them in their reactive, free-base form.

-

Derivatization: Add 20 µL of the Coupling Buffer and 10 µL of the Derivatization Reagent . Vortex immediately for 10 seconds.

-

Incubation: Incubate the mixture at 25°C (room temperature) for 20 to 30 minutes[5].

-

Quenching & Reagent Removal (Critical): Dry the reaction mixture completely under vacuum at 60°C for 30–45 minutes. Causality: MTPITC and TEA are volatile. Vacuum drying completely removes unreacted isothiocyanate and TEA, preventing massive baseline disturbances and ion suppression during HPLC-MS analysis[7].

-

Reconstitution: Dissolve the dried thiourea derivatives in 100 µL of Reconstitution Solvent . Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes to pellet any insoluble matrix proteins. Transfer the supernatant to an HPLC vial.

Step-by-step pre-column derivatization workflow for HPLC analysis.

Chromatographic Conditions & Data Interpretation

Because the MTPITC derivative contains a trifluoromethoxy group, analysts can choose between a standard C18 column (for purely hydrophobic retention) or a Pentafluorophenyl (PFP) column (to exploit fluorophilic and π-π interactions for enhanced isomer resolution).

Recommended HPLC-UV/MS Parameters

| Parameter | Setting |

| Column | Phenomenex Kinetex PFP or Waters XBridge C18 (100 × 2.1 mm, 2.6 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.05% Formic Acid in Water (for MS) OR 0.14 M Ammonium Acetate pH 6.4 (for UV)[8] |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 - 5 µL |

| UV Detection | 254 nm (Diode Array Detector)[3] |

| MS Detection | ESI Positive Mode (Monitor for [M+H]⁺) |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 12.0 | 30 | 70 |

| 15.0 | 0 | 100 |

| 18.0 | 0 | 100 |

| 18.1 | 95 | 5 |

| 22.0 | 95 | 5 (Re-equilibration) |

Expected Analytical Improvements

Derivatization transforms the analytical profile of the target amines, establishing a highly robust quantitative assay.

| Metric | Underivatized Aliphatic Amine | MTPITC-Derivatized Amine |

| Chromatographic Retention ( k′ ) | < 1.0 (Elutes in void volume) | 8.0 – 15.0 (Strong retention)[1] |

| UV Absorbance Maximum | None (> 210 nm) | ~245 - 254 nm (Strong chromophore) |

| ESI-MS Sensitivity (LOD) | High (Poor ionization/desolvation) | Low (100 - 500 fmol on-column)[5] |

| Matrix Effect | High (Ion suppression in void) | Minimal (Elutes in organic gradient) |

References

-

Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. Royal Society of Chemistry. Available at:[Link]

-

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate CAS 1000576-96-4. Pharmaffiliates. Available at:[Link]

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed Central (PMC). Available at:[Link]

-

Structures of reagents used for the synthesis of biogenic amine derivatives. ResearchGate. Available at:[Link]

-

A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. Elsevier (Daneshyari). Available at:[Link]

-

Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Scholars Research Library. Available at:[Link]

-

High-Performance Liquid Chromatographic Analysis of Amino Acids after Derivatization with Phenyl Isothiocyanate. ResearchGate. Available at:[Link]

- Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor. Google Patents (DE3812017C2).

Sources

- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Thiourea Derivatives Using 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of substituted thioureas on a solid support using 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate. The isothiocyanate functional group is a highly versatile electrophile that reacts efficiently with primary amines to form the thiourea linkage, a common and valuable scaffold in medicinal chemistry.[1][2] The incorporation of the 2-methyl and 4-(trifluoromethoxy) substituents offers a strategy to modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3] This guide is intended for researchers in drug discovery and chemical biology, offering a step-by-step workflow from resin preparation to final product analysis, with an emphasis on the rationale behind key steps and robust reaction monitoring.

Principle of the Method

Solid-phase synthesis (SPS) provides a powerful platform for the efficient construction of compound libraries.[4] The core of this protocol is the nucleophilic addition of a resin-bound primary amine to the electrophilic carbon atom of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate. The reaction is typically conducted on an amine-functionalized solid support, such as Rink Amide resin, which allows for the final product to be cleaved as a C-terminal amide.

The synthesis follows the standard Fmoc-based solid-phase methodology:

-

Resin Preparation: An Fmoc-protected, amine-functionalized resin is swelled in a suitable solvent.

-

Deprotection: The terminal Fmoc group is removed using a piperidine solution to expose the free primary amine.

-

Coupling: The free amine on the resin reacts with 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate to form the target thiourea.

-

Cleavage & Deprotection: The synthesized thiourea derivative is cleaved from the solid support using a strong acidic cocktail, which also removes any acid-labile side-chain protecting groups.

-

Analysis: The final product is purified and characterized to confirm its identity and purity.

This entire workflow is designed to be robust, high-yielding, and amenable to parallel synthesis.

Caption: Overall workflow for solid-phase synthesis of thioureas.

Materials and Reagents

| Reagent / Material | Supplier & Grade | Notes |

| Fmoc-Rink Amide MBHA Resin (100-200 mesh) | Peptide Synthesis Grade | Typical loading: 0.4 - 0.7 mmol/g. |

| 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate | High Purity (≥97%) | Store under inert gas, protected from moisture. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, Amine-Free | Critical for preventing side reactions.[5] |

| Piperidine | Reagent Grade | Used to prepare a 20% (v/v) solution in DMF. |

| Dichloromethane (DCM) | ACS Grade or higher | For resin washing. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Highly corrosive. Handle with extreme care. |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger to prevent side reactions during cleavage. |

| Diethyl Ether | ACS Grade, Cold (-20°C) | For precipitation of the crude product. |

| Acetonitrile (ACN) | HPLC Grade | Mobile phase for purification. |

| Deionized Water (18 MΩ·cm) | HPLC Grade | Mobile phase for purification. |

| Solid-Phase Synthesis Vessel | Glass or Polypropylene with a frit | Appropriate for the scale of the synthesis. |

| Shaker or Rocker | For agitation of the resin during reactions. |

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Part 3.1: Resin Preparation and Deprotection

Causality: This initial stage prepares the solid support by swelling the polymer matrix to ensure reagent accessibility to all reactive sites. The subsequent removal of the Fmoc protecting group is the critical step that liberates the primary amine required for the coupling reaction.

-

Resin Swelling: Weigh 200 mg of Fmoc-Rink Amide resin (assuming ~0.5 mmol/g loading) and place it into a solid-phase synthesis vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[5]

-

Solvent Removal: Drain the DMF from the vessel.

-

Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate at room temperature for 20 minutes. Drain the solution.

-

Second Deprotection: Repeat the treatment with 5 mL of 20% piperidine in DMF for another 10 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly to remove all residual piperidine. This is a critical step.

-

5 x 5 mL with DMF

-

3 x 5 mL with DCM

-

3 x 5 mL with DMF

-

Part 3.2: Isothiocyanate Coupling

Causality: This is the key bond-forming step. Using a molar excess of the isothiocyanate ensures the reaction goes to completion, driving the equilibrium towards the formation of the desired resin-bound thiourea.

-

Prepare Coupling Solution: In a separate vial, dissolve 70 mg (~0.3 mmol, 3 equivalents) of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate in 3 mL of DMF.

-

Coupling Reaction: Add the isothiocyanate solution to the washed, deprotected resin.

-

Agitation: Seal the reaction vessel and agitate at room temperature for 4-6 hours. For potentially hindered amines, the reaction time may be extended to 12 hours or performed at a slightly elevated temperature (e.g., 40-50°C).[6]

| Parameter | Recommended Value | Rationale |

| Resin Scale | 0.1 mmol | Standard laboratory scale for initial synthesis. |

| Isothiocyanate Equivalents | 3.0 eq | Ensures reaction completion. |

| Solvent | DMF | Excellent swelling solvent for polystyrene resins. |

| Temperature | Room Temperature | Sufficient for most primary amines; mild conditions. |

| Reaction Time | 4-6 hours | Typically adequate for the reaction to reach completion. |

Part 3.3: Reaction Monitoring

Causality: To ensure the trustworthiness of the protocol, in-process controls are essential. The Kaiser (ninhydrin) test is a rapid and reliable qualitative method to confirm the consumption of the free primary amine on the resin, thereby validating the completion of the coupling step.[7][8]

-

Sample Collection: After the coupling reaction time, take a small sample of the resin beads (5-10 beads) and wash them thoroughly with DMF and then DCM on a small piece of filter paper.

-

Perform Kaiser Test:

-

Place the washed beads in a small glass test tube.

-

Add 2-3 drops of each Kaiser test solution (A: Phenol in ethanol, B: KCN in pyridine, C: Ninhydrin in ethanol).

-

Heat the tube at 100°C for 5 minutes.

-

-

Interpret Results:

-

Negative Result (Colorless/Yellow Beads): Indicates the absence of primary amines. The reaction is complete. Proceed to the washing step.

-